2-(4-iodophenoxy)-N-3-pyridinylacetamide

Description

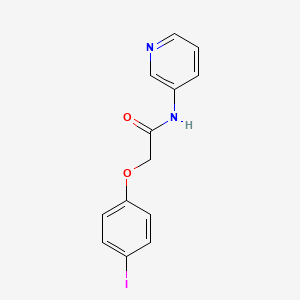

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O2/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSPLYNJFMTAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Relevant Chemical Scaffolds for Academic Inquiry

The structure of 2-(4-iodophenoxy)-N-3-pyridinylacetamide combines two key chemical scaffolds: a phenoxyacetamide core and a pyridine (B92270) ring. Both of these moieties are prevalent in a multitude of biologically active compounds and are of significant interest to medicinal chemists and chemical biologists.

The phenoxyacetamide scaffold is a versatile structure found in a range of compounds with diverse biological activities. For instance, derivatives of phenoxyacetamide have been investigated for their potential as anticancer agents. One study focused on pyridine variants of benzoyl-phenoxy-acetamide for their cytotoxicity against glioblastoma, highlighting the therapeutic potential of this chemical class nih.gov. The synthesis of such compounds often involves the reaction of a substituted phenoxyacetic acid with an appropriate amine.

The pyridine ring is another cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, and anticancer activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of small molecules to biological targets like enzymes. Research into N-(pyridin-3-yl)acetamide derivatives has explored their potential as kinase inhibitors, with Structure-Activity Relationship (SAR) studies helping to elucidate the interactions between these compounds and enzymes like PIM-1 kinase researchgate.net.

The combination of these two scaffolds in this compound results in a molecule with potential for various biological interactions. The 4-iodo-substitution on the phenoxy ring is also noteworthy, as halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by participating in halogen bonding or by modifying its lipophilicity.

Overview of Early Research Discoveries Pertaining to 2 4 Iodophenoxy N 3 Pyridinylacetamide

Retrosynthetic Analysis and Key Synthetic Routes to this compound

A logical retrosynthetic analysis of the target compound, this compound, involves the disconnection of the amide bond. This is a standard and highly effective strategy in organic synthesis, which simplifies the target molecule into two primary precursors: a carboxylic acid and an amine. advancechemjournal.com This approach identifies 2-(4-iodophenoxy)acetic acid and 3-aminopyridine as the key starting materials.

Figure 1: Retrosynthetic Analysis of this compound

The forward synthesis, therefore, proceeds in two principal steps:

Synthesis of 2-(4-iodophenoxy)acetic acid: This intermediate is typically prepared via a Williamson ether synthesis. 4-iodophenol (B32979) is treated with an alpha-haloacetic acid ester, such as ethyl chloroacetate, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone (B3395972) or DMF). The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the desired carboxylic acid.

Amide Coupling: The final step is the formation of the amide bond between 2-(4-iodophenoxy)acetic acid and 3-aminopyridine. This transformation is one of the most common reactions in medicinal chemistry. growingscience.com A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating the reaction with the amine. The choice of reagent is crucial, especially when dealing with electron-deficient or heterocyclic amines like 3-aminopyridine, which can be less reactive. growingscience.comluxembourg-bio.com

Common methods include:

Carbodiimide Reagents: N,N′-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used, often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov

Uronium/Aminium and Phosphonium Reagents: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU are highly effective for forming amide bonds, particularly in challenging cases. researchgate.netbeilstein-journals.org

Boron-Mediated Amidation: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of various carboxylic acids and amines. nih.gov

The reaction of an amino group on a pyridine (B92270) ring can be challenging. growingscience.com Therefore, robust coupling agents like HATU are often preferred to ensure high conversion. researchgate.net

Development of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For this compound, a systematic exploration would involve modifying three distinct regions of the scaffold. researchgate.net

Region I (Phenoxy Moiety): The 4-iodo substituent on the phenyl ring is a prime candidate for modification. Analogues could be synthesized by replacing the iodine with other halogens (F, Cl, Br) to probe the effect of electronegativity and size. nih.gov Other electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) could also be introduced at various positions (ortho, meta, para) to map the electronic and steric requirements of this region. ingentaconnect.comtandfonline.com

Region II (Acetamide Linker): The linker region can be modified to alter the molecule's conformation and spacing between the aromatic rings. This could include introducing alkyl substituents on the alpha-carbon (the -CH₂- group) or on the amide nitrogen.

Region III (Pyridine Moiety): The pyridine ring offers multiple avenues for derivatization. The position of the nitrogen atom could be shifted to create 2-pyridinyl or 4-pyridinyl isomers. afribary.com Furthermore, substituents could be introduced onto the other available positions of the pyridine ring to explore their impact on activity and physicochemical properties. The synthesis of N-heteroaryl substituted amides is a well-established field, providing numerous pathways for such modifications. frontiersin.org

The table below outlines a hypothetical set of analogues for an initial SAR study.

Optimization of Synthetic Yields and Purity for Research Applications of this compound

For the reliable use of this compound in research, the synthesis must be optimized to consistently produce high yields of pure material.

Optimization of Synthetic Yields

The efficiency of the two-step synthesis can be enhanced by carefully selecting reaction conditions. For the amide coupling step, which is often the most challenging, a comparison of different coupling agents and conditions is necessary. The reactivity of heterocyclic amines can be low, requiring more forceful or specialized conditions for high conversion. beilstein-journals.orgtohoku.ac.jp A recent development involves a one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which has proven highly efficient for coupling with low-reactivity nitrogen-containing heterocycles. tohoku.ac.jpasiaresearchnews.com This method avoids harsh conditions and can provide high yields even with a 1:1 substrate ratio. tohoku.ac.jp

The table below summarizes common coupling conditions and their suitability.

Optimization of Purity

Achieving high purity is critical. The primary methods for purifying the final compound are recrystallization and column chromatography.

Recrystallization: If the product is a stable, crystalline solid, recrystallization from a suitable solvent system can be a highly effective and scalable method for removing impurities.

Column Chromatography: This is the most common method for purifying research-scale quantities. Due to the basic nitrogen atom in the pyridine ring, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing and poor separation. To mitigate this, several strategies can be employed:

Using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, to neutralize acidic sites on the silica gel.

Employing amine-functionalized or deactivated silica gel columns.

Using reversed-phase chromatography (C18) with water/acetonitrile (B52724) or water/methanol mobile phases, often with additives like formic acid or trifluoroacetic acid, as an alternative purification strategy for polar, basic compounds. teledynelabs.com General methods for purifying pyridine compounds often involve an initial treatment with an acid or base to convert impurities into forms that are more easily separated by distillation or extraction. google.comgoogle.com

By carefully optimizing both the reaction conditions and the purification protocol, this compound can be reliably synthesized in high purity for various research applications.

Computational Chemistry and Cheminformatics Investigations of 2 4 Iodophenoxy N 3 Pyridinylacetamide

Molecular Docking and Ligand-Protein Interaction Predictions for 2-(4-iodophenoxy)-N-3-pyridinylacetamide

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. wikipedia.orgnih.gov This technique is crucial in structure-based drug design, allowing researchers to simulate the interaction between a potential drug and its biological target at an atomic level. nih.gov The process involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. wikipedia.orgnih.govh-its.org

In a hypothetical molecular docking study of this compound, the compound would be docked against the three-dimensional structures of various known protein targets. The goal would be to identify the most likely binding pose and to quantify the strength of the interaction, often expressed as a binding energy score.

The interaction analysis would focus on identifying key non-covalent interactions, such as:

Hydrogen Bonds: The acetamide (B32628) group's nitrogen and oxygen atoms, as well as the pyridinyl nitrogen, are potential hydrogen bond donors and acceptors.

Halogen Bonds: The iodine atom on the phenoxy ring could form favorable halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Pi-Pi Stacking: The aromatic phenoxy and pyridinyl rings could engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The lipophilic regions of the molecule would be expected to interact with nonpolar residues in the binding pocket.

The results of such a study would typically be presented in a table summarizing the binding energies and key interacting residues for each protein target considered. A lower binding energy generally indicates a more favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A (e.g., 1XYZ) | -9.8 | Lys72, Glu91, Leu173, Tyr175 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Protease B (e.g., 2ABC) | -8.5 | Asp25, Gly27, Phe120 | Hydrogen Bond, Pi-Pi Stacking |

| GPCR C (e.g., 3DEF) | -7.2 | Trp150, Ser190, Val205 | Pi-Pi Stacking, Hydrogen Bond, Hydrophobic |

| Nuclear Receptor D (e.g., 4GHI) | -9.1 | Arg394, Met348, Ile351 | Hydrogen Bond, Hydrophobic |

This table contains hypothetical data for illustrative purposes.

Quantum Mechanical Studies and Electronic Structure Analysis of this compound

Quantum mechanical (QM) methods are used in drug design to provide a highly accurate description of the electronic structure of molecules. nih.govuzh.ch Unlike classical molecular mechanics, QM calculations are based on the fundamental principles of physics and can elucidate properties that depend on the electronic distribution, such as reactivity, orbital energies, and charge distribution. nih.govnumberanalytics.com For a molecule like this compound, QM studies, often employing Density Functional Theory (DFT), would provide a deeper understanding of its intrinsic properties. nih.gov

Key parameters derived from such an analysis would include:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for understanding potential non-covalent interactions.

Atomic Charges: Calculation of the partial charge on each atom, which helps in understanding intermolecular interactions like hydrogen bonding. mdpi.com

Table 2: Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value | Significance |

| Total Energy | -1520.5 Hartree | Thermodynamic stability of the molecule |

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.8 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.commdpi.com By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govtandfonline.com This approach is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com

To build a QSAR model for analogues of this compound, a series of structurally similar compounds would first need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀). For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include physicochemical properties (e.g., LogP), electronic properties (from QM studies), and topological indices. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates the descriptors with the observed activity. mdpi.com

A hypothetical QSAR equation might look like: pIC₅₀ = 0.75 * (LogP) - 0.5 * (HOMO-LUMO Gap) + 1.2 * (Molecular_Weight) + 2.5

This model could then be used to predict the pIC₅₀ of new analogues of this compound before they are synthesized, helping to prioritize the most promising candidates.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound Analogue | LogP | HOMO-LUMO Gap (eV) | Molecular Weight ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analogue 1 (Iodo) | 3.8 | 4.7 | 368.17 | 6.5 | 6.4 |

| Analogue 2 (Bromo) | 3.5 | 4.9 | 321.17 | 6.1 | 6.0 |

| Analogue 3 (Chloro) | 3.3 | 5.0 | 276.72 | 5.8 | 5.9 |

| Analogue 4 (Fluoro) | 3.1 | 5.1 | 260.26 | 5.6 | 5.7 |

This table contains hypothetical data for illustrative purposes.

Computational Prediction of Potential Biological Targets for this compound

Identifying the biological target of a small molecule is a critical, yet challenging, step in drug discovery. nih.gov Computational target prediction, also known as target fishing or target deconvolution, uses the chemical structure of a compound to predict its most likely protein targets. nih.gov These methods leverage large databases of known drug-target interactions and employ various algorithms, including machine learning and similarity-based approaches. springernature.com

For this compound, a computational target prediction study would involve submitting its structure to one or more prediction algorithms. These tools compare the features of the query molecule (e.g., its 2D fingerprint or 3D shape) to those of thousands of compounds with known biological targets. The output is typically a ranked list of potential protein targets, along with a confidence score or probability for each prediction. This approach can help to formulate hypotheses about the molecule's mechanism of action and guide initial in vitro screening efforts.

Table 4: Hypothetical Output from a Computational Target Prediction Server for this compound

| Predicted Protein Target | Target Class | Prediction Score/Probability | Rationale/Evidence |

| Tyrosine-protein kinase ABL1 | Kinase | 0.85 | High 2D similarity to known kinase inhibitors |

| Cyclooxygenase-2 (COX-2) | Enzyme | 0.78 | Pharmacophore match to known COX-2 inhibitors |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Nuclear Receptor | 0.72 | Shape and feature similarity to known agonists |

| Cannabinoid receptor 1 (CB1) | GPCR | 0.65 | Substructure similarity to known ligands |

This table contains hypothetical data for illustrative purposes.

Elucidation of Molecular and Cellular Mechanisms of Action for 2 4 Iodophenoxy N 3 Pyridinylacetamide

Identification of Direct Molecular Targets of 2-(4-iodophenoxy)-N-3-pyridinylacetamide

Comprehensive searches of scientific literature and chemical databases reveal a lack of specific studies focused on identifying the direct molecular targets of this compound. While the broader class of phenoxy acetamide (B32628) derivatives has been investigated for various pharmacological activities, detailed target identification for this specific compound is not publicly available.

Receptor Binding Assays and Target Occupancy Studies of this compound

There are no published receptor binding assays or target occupancy studies for this compound. Consequently, its affinity and selectivity for specific receptors, as well as its ability to engage with these targets in a cellular context, remain uncharacterized. Data regarding binding constants (Kᵢ), dissociation constants (Kₑ), or in vivo receptor occupancy for this compound have not been reported.

Enzyme Inhibition/Activation Kinetics of this compound

Detailed studies on the enzyme inhibition or activation kinetics of this compound are not available in the current scientific literature. Information regarding its potential effects on enzyme activity, including parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), has not been documented. The mechanism of interaction with any potential enzyme targets, whether competitive, non-competitive, or uncompetitive, has not been elucidated.

Affinity-Based Probes and Proteomic Approaches for Target Deconvolution of this compound

The deconvolution of molecular targets for this compound using affinity-based probes or chemical proteomics has not been described in published research. There are no reports of the design or application of customized molecular probes based on this compound's scaffold to isolate and identify its binding partners from complex biological samples. Therefore, a proteome-wide map of its direct interactions is currently unavailable.

Cellular Signaling Pathways Modulated by this compound

As the direct molecular targets of this compound have not been identified, the specific cellular signaling pathways it may modulate are unknown. Research into the downstream effects of this compound on cellular function is absent from the scientific record.

Investigation of Intracellular Biochemical Cascades Affected by this compound

There is no available research detailing the investigation of intracellular biochemical cascades affected by this compound. Studies tracking changes in second messengers, phosphorylation states of key signaling proteins, or the activation of specific kinase cascades following cellular exposure to this compound have not been reported.

Gene Expression and Proteomic Profiling in Response to this compound Treatment in Cell Models

No studies on gene expression or proteomic profiling in response to treatment with this compound in any cell model have been published. As a result, there is no data on how this compound may alter the transcriptome or proteome of cells, which would otherwise provide insights into its broader biological effects and potential mechanisms of action.

Below is an interactive data table summarizing the availability of research data for each section.

| Section | Subsection | Research Data Availability |

| 4.1 | Identification of Direct Molecular Targets | Not Available |

| 4.1.1 | Receptor Binding Assays and Target Occupancy Studies | Not Available |

| 4.1.2 | Enzyme Inhibition/Activation Kinetics | Not Available |

| 4.1.3 | Affinity-Based Probes and Proteomic Approaches | Not Available |

| 4.2 | Cellular Signaling Pathways Modulated | Not Available |

| 4.2.1 | Investigation of Intracellular Biochemical Cascades | Not Available |

| 4.2.2 | Gene Expression and Proteomic Profiling | Not Available |

Phenotypic Screening and High-Content Analysis of this compound in Research Cell Lines

Phenotypic screening has emerged as a powerful, target-agnostic approach in drug discovery, enabling the identification of compounds that induce a desired change in cellular phenotype without prior knowledge of the molecular target. revvity.comenamine.netnih.gov This strategy is particularly valuable for complex diseases where the underlying biology is not fully understood. nih.gov High-content analysis (HCA) or high-content imaging (HCI) serves as the primary technological platform for modern phenotypic screening, combining automated microscopy with sophisticated image analysis to quantitatively measure multiple cellular parameters in a high-throughput manner. revvity.comintellicyt.com

While specific studies detailing the phenotypic screening of this compound are not extensively available in the public domain, the application of HCA to this compound would follow established principles. The process would involve treating a panel of well-characterized research cell lines with the compound and using fluorescent dyes and antibodies to label various subcellular components, such as the nucleus, cytoskeleton, mitochondria, and lysosomes.

Automated confocal microscopy systems would then capture high-resolution images of the treated cells. revvity.com Subsequent analysis using specialized software would extract a multiparametric "phenotypic profile" or "fingerprint" for this compound. This profile consists of quantitative data on hundreds of cellular features, including:

Morphological features : Cell size, shape, roundness, and texture.

Nuclear features : Nuclear size and shape, DNA content, and chromatin texture.

Protein expression and localization : Changes in the levels and subcellular location of specific proteins.

Organelle health and function : Mitochondrial membrane potential, lysosomal mass, and cytoskeletal integrity.

By comparing the phenotypic profile of this compound to a reference database of profiles from compounds with known mechanisms of action (MOA), researchers can generate hypotheses about its biological target and pathway engagement. For instance, observing changes in nuclear morphology and cell size could suggest an effect on the cell cycle. nih.gov The selection of the cell line panel is critical, as different cell types may have varying sensitivities and responses, and using diverse models increases the likelihood of identifying a relevant phenotype. intellicyt.com

Table 1: Illustrative Parameters Measured in a High-Content Phenotypic Screen

| Cellular Compartment | Feature Measured | Potential Biological Implication |

|---|---|---|

| Nucleus | Area, Intensity, Texture | Cell Cycle Status, DNA Damage, Apoptosis |

| Cytoplasm | Area, Shape | Cell Spreading, Adhesion, Motility |

| Mitochondria | Membrane Potential, Mass | Cellular Respiration, Oxidative Stress |

| Cytoskeleton | Tubulin/Actin Intensity & Pattern | Cell Structure, Division, Migration |

| Lysosomes | Count, Size, Acidity | Autophagy, Cellular Clearance |

Structure-Activity Relationships (SAR) of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR exploration would involve synthesizing and testing a series of analogs to identify key pharmacophoric elements and guide the optimization of potency, selectivity, and other pharmacological properties. nih.gov

The core structure of this compound consists of three main components amenable to modification: the 4-iodophenoxy ring, the central acetamide linker, and the N-3-pyridinyl group.

Systematic modification of each component of the lead structure would provide crucial insights into the SAR. nih.gov

The 4-Iodophenoxy Ring: The nature and position of the substituent on the phenoxy ring are critical. The iodine atom at the para-position is a key feature. Its effects could be multifactorial, including its size (van der Waals interactions), lipophilicity, and ability to form halogen bonds with the biological target. nih.gov Replacing the iodine with other halogens (F, Cl, Br) would reveal the influence of electronegativity and polarizability. Moving the substituent to the ortho- or meta-positions would probe the spatial requirements of the binding pocket. Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups in place of iodine would clarify the role of electronic effects on activity. nih.govnih.gov Studies on related phenoxyacetamide series have shown that halogen-containing derivatives often exhibit enhanced biological activities. nih.gov

The N-3-Pyridinyl Group: The pyridine (B92270) ring is a common feature in bioactive molecules, often participating in hydrogen bonding via its nitrogen atom or engaging in π-stacking interactions. Modifying this ring is essential for defining the SAR. Shifting the point of attachment from the 3-position to the 2- or 4-position would determine the optimal geometry for interaction with the target. mdpi.com The basicity of the pyridine nitrogen can also be modulated by introducing substituents on the pyridine ring, which could influence both target binding and pharmacokinetic properties.

The Acetamide Linker: The central acetamide group provides a specific spatial arrangement between the phenoxy and pyridinyl rings and acts as a hydrogen bond donor (N-H) and acceptor (C=O). Modifications here, such as altering the linker length (e.g., propionamide) or introducing substituents on the methylene (B1212753) bridge, would explore the optimal distance and orientation between the two aromatic systems.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Compound | R (Phenoxy Ring) | Ar (Aryl Group) | Relative Activity (%) |

|---|---|---|---|

| Lead Compound | 4-Iodo | 3-Pyridinyl | 100 |

| Analog 1 | 4-Chloro | 3-Pyridinyl | 75 |

| Analog 2 | 4-Bromo | 3-Pyridinyl | 90 |

| Analog 3 | 4-Trifluoromethyl | 3-Pyridinyl | 60 |

| Analog 4 | 4-Methoxy | 3-Pyridinyl | 30 |

| Analog 5 | 4-Iodo | Phenyl | 50 |

| Analog 6 | 4-Iodo | 2-Pyridinyl | 85 |

This table is illustrative and based on general SAR principles for related compound classes.

The three-dimensional structure (conformation) of this compound is a critical determinant of its biological activity, as it must adopt a specific orientation to bind effectively to its molecular target. The molecule possesses several rotatable bonds, leading to a range of possible conformations.

The most significant conformational feature is the potential for cis and trans isomers around the C-N amide bond due to its partial double-bond character. nih.gov For secondary N-aryl amides, the trans conformation is generally favored. nsf.gov The orientation of the N-aryl (pyridinyl) ring relative to the amide plane is also crucial. Steric and electronic factors dictate whether this ring is coplanar with the amide or rotated out of the plane. nsf.govfao.org A high degree of coplanarity can influence electronic properties and interactions with the target. nih.gov

The ether linkage (-O-CH₂-) also allows for considerable rotational freedom, affecting the relative positioning of the 4-iodophenoxy ring. Computational modeling and spectroscopic techniques like NMR can be used to determine the preferred low-energy conformations in solution. acs.org These studies reveal which spatial arrangements are most stable and likely to be biologically relevant.

While this compound itself is achiral, the introduction of chiral centers through modification could introduce stereochemical influences. For instance, adding a substituent to the methylene bridge of the acetamide linker would create a stereocenter. In such cases, it is common for one enantiomer to be significantly more active than the other, highlighting the importance of a precise three-dimensional fit with a chiral biological target, such as an enzyme active site or a receptor binding pocket.

Preclinical in Vivo Investigations of 2 4 Iodophenoxy N 3 Pyridinylacetamide for Mechanistic Validation

Pharmacological Characterization in Animal Models for Target Engagement of 2-(4-iodophenoxy)-N-3-pyridinylacetamide

The initial step in the in vivo validation of a compound is to confirm that it interacts with its intended molecular target in a living system. For this compound, an antagonist of the A3 adenosine receptor (A3AR), this involves assessing its binding affinity and functional antagonism in animal models.

Research has demonstrated that this compound is a potent A3AR antagonist across multiple species, which is a crucial characteristic for translational research. nih.gov Interspecies differences in receptor pharmacology can often hinder the extrapolation of preclinical findings to human applications. However, this compound has shown efficacy in human, mouse, and rat models, making it a valuable tool for preclinical studies. nih.gov

The binding affinities (Ki values) of this compound at the A3 adenosine receptor, as well as other adenosine receptor subtypes (A1, A2A, and A2B), have been determined in human, mouse, and rat tissues. These studies confirm the compound's high affinity for the A3AR. nih.gov While it is a potent antagonist for all three species, it exhibits somewhat lower selectivity for the mouse and rat A3AR compared to the human receptor. nih.gov

Functional antagonism has been confirmed through in vitro assays using cells expressing human and mouse A3ARs. nih.gov In these functional assays, this compound effectively counteracted the effects of an A3AR agonist, as measured by cyclic AMP (cAMP) levels. nih.gov This confirmation of its antagonist activity is a key component of its pharmacological characterization.

| Species | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

|---|---|---|---|---|

| Human | 162 | 121 | 230 | 1.65 |

| Mouse | 411 | 830 | 189 | 9.61 |

| Rat | 333 | 1147 | 163 | 8.53 |

Mechanistic Studies of this compound in Disease-Relevant Animal Models

While the pharmacological characterization of this compound confirms its activity as an A3AR antagonist, its therapeutic potential can only be validated through studies in animal models that mimic human diseases. Such studies are essential for understanding how blocking the A3AR with this specific compound can alter disease progression and pathophysiology.

Despite the promising pharmacological profile of this compound, detailed mechanistic studies in disease-relevant animal models are not extensively reported in publicly available scientific literature. The A3 adenosine receptor itself is a therapeutic target for a range of conditions, including inflammatory diseases, cancer, and ischemia. nih.gov Antagonists of the A3AR have been proposed for the potential treatment of glaucoma and asthma. nih.gov However, specific in vivo studies utilizing this compound to explore these or other disease mechanisms have not been identified in the conducted research.

Therefore, while the compound is a validated tool for studying A3AR function, its specific effects and mechanisms of action in preclinical disease models remain an area for future investigation.

Biomarker Identification and Validation in Preclinical Models Treated with this compound

Biomarkers are crucial for drug development as they can provide objective measures of a drug's effect on the body and on the progression of a disease. In the preclinical setting, biomarkers are used to demonstrate that a drug is engaging its target and having the desired biological effect.

For this compound, the identification and validation of specific biomarkers in response to treatment in preclinical models have not been detailed in the available literature. While A3AR expression levels have been suggested as a potential biomarker for the therapeutic effects of A3AR agonists in certain diseases, similar biomarker discovery and validation studies for A3AR antagonists like this compound are not yet published.

Future preclinical studies involving this compound in disease models would be necessary to identify and validate relevant biomarkers. These could include downstream signaling molecules affected by A3AR blockade, changes in gene or protein expression in relevant tissues, or physiological parameters that are modified by the compound's activity.

Analytical Methodologies for Research Focused Detection and Quantification of 2 4 Iodophenoxy N 3 Pyridinylacetamide

Chromatographic and Spectroscopic Techniques for Characterization of 2-(4-iodophenoxy)-N-3-pyridinylacetamide in Research Matrices

The characterization of novel chemical entities like this compound in a research setting relies heavily on a combination of chromatographic and spectroscopic techniques. These methods provide essential information regarding the compound's purity, structure, and molecular properties.

Chromatographic Techniques:

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for the separation and purification of this compound from reaction mixtures and for purity assessment. UPLC, which utilizes sub-2-µm particle columns, offers higher resolution and throughput, significantly reducing analysis time without extensive method development. lcms.cz Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

Gas chromatography (GC) could also be a viable, though likely less common, technique for this compound, potentially after derivatization to increase its volatility and thermal stability.

Spectroscopic Techniques:

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, yielding structural information that aids in its identification and characterization. thermofisher.comeurofins.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound. researchgate.net ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further establish the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the amide (C=O and N-H stretching), ether (C-O-C stretching), and aromatic rings (C=C stretching) would be expected in the IR spectrum of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is often used for quantitative analysis in conjunction with HPLC. The presence of aromatic rings and conjugated systems in this compound would result in characteristic absorption maxima in the UV region.

The following table summarizes typical parameters for these analytical techniques.

| Technique | Parameter | Typical Value/Observation for this compound |

| UPLC-MS/MS | Column | Reversed-phase C18, sub-2-µm particle size |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | |

| Detection | Electrospray Ionization (ESI) in positive ion mode | |

| Precursor Ion (m/z) | Expected [M+H]⁺ | |

| Product Ions (m/z) | Characteristic fragments from the pyridine (B92270), acetamide (B32628), and iodophenoxy moieties | |

| ¹H NMR | Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Chemical Shifts (δ) | Distinct signals for aromatic protons on the pyridine and iodophenyl rings, methylene (B1212753) protons of the acetamide linker, and the amide proton. | |

| ¹³C NMR | Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) |

| Chemical Shifts (δ) | Resonances corresponding to all unique carbon atoms, including the carbonyl carbon of the amide, and carbons of the aromatic rings. | |

| FT-IR | Sample Preparation | KBr pellet or thin film |

| Key Absorptions (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1240 (C-O-C stretch, ether), ~820 (C-I stretch) |

Development of Bioanalytical Methods for Detection of this compound in Biological Research Samples (e.g., cell lysates, animal tissues)

To investigate the behavior of this compound in biological systems, robust and sensitive bioanalytical methods are required for its quantification in complex matrices such as cell lysates and animal tissues. The development of these methods is critical for preclinical research. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. lcms.czthermofisher.com The development of an LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). thermofisher.com The choice of method depends on the required cleanliness of the extract and the desired concentration factor.

Chromatographic Separation: A UPLC system is often preferred for its speed and resolution, allowing for the separation of the analyte from endogenous matrix components and potential metabolites within a short run time. lcms.cz A reversed-phase C18 or similar column is typically used.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for quantification. thermofisher.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more specific product ions generated through fragmentation. This highly selective detection method minimizes interference from the complex biological matrix.

Method Validation: A developed bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Validation includes assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect. researchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for any variability during sample preparation and analysis. researchgate.net

The following table outlines the typical characteristics of a developed LC-MS/MS method for the quantification of this compound in a biological matrix like plasma or tissue homogenate.

| Parameter | Description | Typical Target Value/Range |

| Sample Volume | The amount of biological sample required for analysis. | 50-100 µL |

| Extraction Method | Technique used to isolate the analyte from the matrix. | Protein Precipitation or Solid-Phase Extraction |

| LC Column | The stationary phase used for chromatographic separation. | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |

| Run Time | The total time for a single analysis. | 2-5 minutes |

| Detection Mode | The mass spectrometry mode used for quantification. | Multiple Reaction Monitoring (MRM) |

| Linear Dynamic Range | The concentration range over which the method is accurate and precise. | 0.1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | ≤ 1 ng/mL |

| Accuracy (% Bias) | The closeness of measured values to the true value. | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | The degree of scatter between a series of measurements. | ≤15% (≤20% at LLOQ) |

The development of such sensitive and specific bioanalytical methods is essential for enabling the pharmacokinetic and metabolic studies that are fundamental to the research and development of new chemical entities. nih.govresearchgate.net

Academic Implications and Future Research Trajectories for 2 4 Iodophenoxy N 3 Pyridinylacetamide

Potential as a Chemical Probe for Fundamental Biological Research

Chemical probes are essential tools in fundamental biological research, allowing for the acute and reversible modulation of protein function. 2-(4-iodophenoxy)-N-3-pyridinylacetamide, as a BET inhibitor, holds considerable promise in this regard. The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.

The ability of this compound to inhibit these interactions provides researchers with a powerful method to investigate the downstream consequences of BET protein function in a variety of cellular contexts. For instance, it can be employed to elucidate the role of BET proteins in the transcriptional regulation of oncogenes, such as c-MYC, and anti-apoptotic proteins like BCL2, which are often dysregulated in cancer. nih.gov The use of pan-BET inhibitors like this compound helps to uncover the broad impact of this protein family on gene expression, though it can sometimes obscure the specific function of individual bromodomains. nih.gov

Table 1: Profile of this compound as a Chemical Probe

| Feature | Description | Reference |

|---|---|---|

| Target Family | Bromodomain and Extra-Terminal (BET) Proteins | nih.gov |

| Primary Target | BRD4 | researchgate.net |

| Mechanism | Inhibition of acetylated lysine binding | promegaconnections.com |

| Key Research Areas | Gene transcription regulation, oncology, inflammation | nih.govpromegaconnections.com |

By utilizing this compound, researchers can explore the intricate signaling pathways governed by BET proteins, contributing to a deeper understanding of fundamental biological processes.

Opportunities for Further Structural Modification and Scaffold Exploration in Academic Settings

The chemical structure of this compound provides a fertile ground for medicinal chemistry exploration in academic laboratories. The core acetamide (B32628) scaffold can be systematically modified to investigate structure-activity relationships (SAR) and to develop next-generation inhibitors with improved properties.

One promising avenue is "scaffold hopping," where the core structure is replaced with a different chemical moiety that maintains the key binding interactions. nih.govrsc.org This approach can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved pharmacological profiles. For example, replacing the pyridinyl group or the iodophenoxy moiety with other heterocyclic or aromatic systems could lead to analogues with altered selectivity or potency. nih.gov

Furthermore, the development of derivatives can aim to achieve selectivity for specific bromodomains (BD1 vs. BD2) within the BET proteins or even for individual BET family members. nih.gov While early-generation inhibitors like this compound are often pan-BET inhibitors, there is growing interest in developing more selective compounds to minimize off-target effects and to dissect the specific functions of each bromodomain. nih.govnih.gov Academic research can play a pivotal role in exploring these synthetic strategies, providing valuable insights for drug discovery.

Table 2: Potential Structural Modifications of this compound

| Modification Strategy | Goal | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Discover novel chemical series | Improved intellectual property, altered pharmacology |

| Side Chain Modification | Enhance potency and selectivity | Increased affinity for specific bromodomains |

| Fragment-Based Design | Identify novel binding interactions | Development of more efficient inhibitors |

Integration of this compound Research into Broader Scientific Fields

While the primary focus of BET inhibitor research has been on oncology, the fundamental role of BET proteins in gene regulation suggests that compounds like this compound have applications in a much broader range of scientific fields.

Inflammatory and Autoimmune Diseases: BET proteins are involved in the transcription of pro-inflammatory genes. researchgate.net Therefore, inhibitors such as this compound could be valuable tools for studying and potentially treating inflammatory conditions. nih.gov Research has shown that BET inhibitors can suppress inflammatory responses, highlighting their potential in this area. researchgate.net

Cardiovascular Disease: There is emerging evidence that BET inhibitors may have a role in the treatment of cardiovascular diseases. For example, the BD2-selective inhibitor RVX-208 has been investigated for its potential to raise ApoA-I/HDL levels and has shown promise in treating atherosclerotic cardiovascular disease. wikipedia.org This suggests that exploring the effects of this compound and its analogues on cardiovascular pathways could be a fruitful area of research.

Virology: BET proteins can be co-opted by viruses to facilitate their replication. For instance, BRD4 has been shown to be a crucial host factor for the replication of some viruses. nih.gov Consequently, BET inhibitors could represent a novel class of antiviral agents. Research into the anti-HIV activity of compounds with similar scaffolds has been conducted, suggesting a potential avenue for this compound research. nih.gov

Unanswered Research Questions and Next-Generation Investigations Involving this compound

Despite the significant progress in the field of BET inhibitors, many questions remain unanswered, presenting exciting opportunities for future research involving this compound.

Mechanisms of Resistance: A key challenge in the clinical application of BET inhibitors is the development of resistance. wisdomlib.org Understanding the molecular mechanisms by which cells become resistant to compounds like this compound is crucial for developing strategies to overcome this limitation. This could involve investigating epigenetic reprogramming or the activation of bypass signaling pathways. nih.gov

Biomarker Discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to BET inhibitor therapy is a major goal. nih.gov Research using this compound in various cancer cell lines and preclinical models could help to identify genetic or epigenetic signatures associated with sensitivity or resistance. While MYC has been a focus, its role as a predictive biomarker is still under debate. nih.gov

Next-Generation Inhibitors: The development of next-generation BET inhibitors with improved properties remains a high priority. This includes the design of compounds with greater selectivity for individual bromodomains or BET family members. nih.govnih.gov Another innovative approach is the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of BET proteins rather than just inhibiting them. nih.gov The this compound scaffold could serve as a starting point for the design of such novel degraders.

Table 3: Key Unanswered Questions and Future Research Directions

| Research Area | Key Questions | Future Investigations |

|---|---|---|

| Resistance Mechanisms | How do cells develop resistance to BET inhibitors? | Investigating epigenetic and signaling pathway alterations in resistant models. |

| Biomarker Development | Can we predict which tumors will respond to BET inhibition? | Correlating molecular profiles of tumors with sensitivity to the compound. |

| Next-Generation Inhibitors | How can we improve the selectivity and efficacy of BET inhibitors? | Design and synthesis of domain-selective inhibitors and PROTACs based on the compound's scaffold. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-iodophenoxy)-N-3-pyridinylacetamide to improve yield and purity?

- Methodology :

- Stepwise Synthesis : Use sequential substitution, reduction, and condensation reactions under controlled conditions (e.g., alkaline conditions for substitution, iron powder reduction under acidic conditions) .

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt for condensation reactions enhance reaction efficiency .

- Temperature Control : Maintain temperatures between 60–80°C during critical steps to minimize side reactions .

- Characterization : Validate purity via HPLC (>98%) and confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (expected [M+H]+ at m/z 415.2) .

Q. What experimental strategies are recommended to characterize the solubility and stability of this compound in biological assays?

- Solubility Profiling :

- Test in aqueous buffers (pH 4–9) and organic solvents (DMSO for stock solutions).

- Use dynamic light scattering (DLS) to assess aggregation in PBS .

- Stability Analysis :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., deiodination or hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology :

- Analog Synthesis : Replace the iodophenoxy group with bromo/chloro substituents or modify the pyridinylacetamide core to assess pharmacophore requirements .

- Biological Assays :

- In vitro : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- In vivo : Evaluate pharmacokinetics (C, T) in rodent models .

- Data Interpretation :

- Correlate substituent electronegativity (e.g., iodine vs. bromine) with inhibitory potency (IC) using regression analysis .

Q. What computational approaches are suitable for predicting the binding mode of this compound to target proteins?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 2NL) to identify key interactions (e.g., hydrogen bonds with pyridinyl N) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Validation : Compare computational binding energies with experimental IC values to refine models .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Case Example : Discrepancies in cytotoxicity (e.g., IC = 5 μM vs. 20 μM in similar cell lines).

- Troubleshooting Steps :

- Purity Verification : Re-analyze compound batches for impurities (e.g., residual solvents via GC-MS) .

- Assay Standardization : Use common positive controls (e.g., staurosporine for apoptosis assays) and normalize data to cell viability markers (MTT/WST-1) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets to identify outliers .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to mitigate batch variability .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.